molecular formula C20H18ClNO B1452030 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-26-6

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1452030
M. Wt: 323.8 g/mol
InChI Key: UOAUVRJICSUZBU-UHFFFAOYSA-N
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Description

“2,5-Dimethylphenylacetyl chloride” is a chemical compound with the molecular formula C10H11ClO . It is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular weight of “2,5-Dimethylphenylacetyl chloride” is 182.64700 . The exact mass is 182.05000 . The molecular formula is C10H11ClO .


Physical And Chemical Properties Analysis

“2,5-Dimethylphenylacetyl chloride” has a density of 1.118g/cm3 . Its boiling point is 260.272ºC at 760 mmHg . The flash point is 113.995ºC .

Scientific Research Applications

Synthesis and Characterization

  • Double complex salts of related quinoline derivatives have been synthesized to explore their structural properties and interactions. For example, the study by Forniés et al. (2012) on double salts featuring platinum complexes showcases significant Pt···Pt and π···π interactions, offering insights into the ligand exchange processes through experimental and DFT studies (Forniés, S. Fuertes, C. Larraz, A. Martín, V. Sicilia, & A. Tsipis, 2012).

Photophysical Properties

  • The luminescent properties of zinc complexes with hydroxyquinoline ligands have been investigated, revealing insights into their photophysical characteristics. Ghedini et al. (2002) designed and synthesized new 5-substituted-8-hydroxyquinoline ligands, leading to luminescent zinc complexes that exhibit interesting emission properties (Ghedini, M. Deda, I. Aiello, & A. Grisolia, 2002).

Biodegradation Studies

  • Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacterial strains, such as Mycobacterium neoaurum, highlights the environmental applications of studying these compounds. Ji et al. (2019) elucidated the degradation pathway and potential environmental remediation applications of these bacteria (Ji, Y. Zhang, Y. Liu, P. Zhu, & X. Yan, 2019).

Catalysis and Polymerization

  • Studies on the catalytic applications of related compounds, such as the use of aromatic amine ligand/Cu(I) chloride systems for polymerizing phenols, provide insights into material synthesis and industrial applications. Kim et al. (2018) explored highly active catalyst systems for polymerizing 2,6-dimethylphenol, demonstrating the efficiency of certain ligand-Cu catalyst systems in synthesizing polyphenylene ethers (Kim, M. Shin, Y. T. Kim, J. Kim, & Y. Kim, 2018).

Safety And Hazards

The safety data sheet for “2,5-Dimethylphenylacetyl chloride” indicates that it is a dangerous substance . It has hazard codes of H290-H314 .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-11-5-6-13(3)16(9-11)18-10-17(20(21)23)15-8-7-12(2)14(4)19(15)22-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAUVRJICSUZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
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